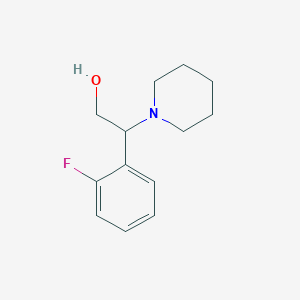

2-(2-Fluorophenyl)-2-(piperidin-1-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-2-piperidin-1-ylethanol |

InChI |

InChI=1S/C13H18FNO/c14-12-7-3-2-6-11(12)13(10-16)15-8-4-1-5-9-15/h2-3,6-7,13,16H,1,4-5,8-10H2 |

InChI Key |

PHQODCTZVMCCMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(CO)C2=CC=CC=C2F |

Origin of Product |

United States |

Biological Activity

2-(2-Fluorophenyl)-2-(piperidin-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a piperidine ring substituted with a fluorophenyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

Pathogen MIC (µg/mL) Activity Level Staphylococcus aureus 0.25 Excellent Escherichia coli 0.50 Good Pseudomonas aeruginosa 0.75 Moderate - Anticancer Properties :

- Neuroprotective Effects :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or fluorophenyl group can significantly alter potency and selectivity toward specific biological targets.

Key Findings:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability .

- Piperidine Modifications : Variations in the piperidine ring can lead to different interactions with target enzymes or receptors, affecting both efficacy and toxicity profiles .

Case Studies

Several case studies have highlighted the potential applications of compounds related to this compound:

- In Vitro Studies :

- Cancer Cell Line Testing :

Scientific Research Applications

Therapeutic Applications

1. Neuroprotective Effects

Research indicates that 2-(2-Fluorophenyl)-2-(piperidin-1-yl)ethanol exhibits neuroprotective properties. In preclinical models, it has shown effectiveness in reducing cerebral infarction following ischemic events. The compound's mechanism involves modulation of neurotransmitter systems and protection against oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

2. Anticancer Properties

The compound has demonstrated potential in inhibiting cancer cell proliferation. In vitro studies have reported its efficacy against various cancer cell lines, suggesting that modifications to the piperidine ring can enhance its anticancer activity. The structure-activity relationship (SAR) studies highlight the importance of fluorine substitution in improving the compound's lipophilicity and membrane permeability, which are critical for bioavailability in cancer therapy .

3. Antimicrobial Activity

Preliminary evaluations reveal that this compound possesses antimicrobial properties against several pathogens. The minimum inhibitory concentration (MIC) values indicate excellent activity against Staphylococcus aureus and moderate activity against Pseudomonas aeruginosa, positioning this compound as a potential candidate for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and membrane permeability |

| Piperidine Ring Variations | Alters interactions with biological targets, affecting efficacy and toxicity profiles |

These modifications can lead to derivatives with improved potency and selectivity for specific therapeutic targets.

Neuroprotection in Ischemia Models

In studies utilizing focal ischemia models, this compound was administered intraperitoneally at various time points post-injury. Results indicated a significant reduction in infarct size compared to controls, supporting its potential use in acute ischemic stroke interventions .

Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that derivatives of this compound inhibited cell growth effectively. The most active derivatives displayed IC50 values in the low micromolar range, emphasizing the need for further development into clinical candidates .

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl and Piperidine/Piperazine Moieties

Table 1: Key Structural and Molecular Features

Functional Group Variations and Pharmacological Implications

Halogenation Patterns: The target compound’s ortho-fluorine (2-fluorophenyl) enhances π-π stacking and metabolic stability compared to para-substituted analogs like 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-piperazinyl}ethanone . However, chloro-fluoro dual substitution (as in ) may improve target affinity but reduce solubility due to higher molecular weight .

Piperazine-containing analogs (e.g., ) introduce an additional nitrogen, increasing polarity and hydrogen-bonding capacity .

Backbone Extensions: Compounds like 2-[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol () incorporate branched alkyl chains, which may enhance blood-brain barrier penetration compared to the target compound’s simpler ethanol group .

Preparation Methods

Fluorobenzaldehyde-Piperidine Condensation

A foundational method involves the reaction of 2-fluorobenzaldehyde derivatives with piperidine. This pathway typically proceeds via a nucleophilic attack of the piperidine nitrogen on the aldehyde carbon, followed by reduction of the intermediate imine to the secondary alcohol. For example, reacting 2-fluorobenzaldehyde with piperidine in the presence of sodium borohydride (NaBH₄) yields the target compound. Modifications to this protocol include using copper(II)-supported mesoporous catalysts under microwave irradiation, which enhances regioselectivity and reduces reaction time to 10 minutes.

Styrene Oxide and Piperidine Coupling

An alternative route employs styrene oxide derivatives as electrophilic partners. In one protocol, 2-fluorostyrene oxide reacts with piperidine in a solvent-free system catalyzed by Cu(II)-L-propylsilyl immobilized on MCM-41. This method achieves quantitative conversion under microwave irradiation (150°C, 10 minutes), though purification via column chromatography remains necessary.

Mitsunobu Reaction for Stereochemical Control

Tertiary Alcohol Formation

The Mitsunobu reaction is pivotal for constructing the chiral tertiary alcohol center. A patented approach couples 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol with tert-butyl 4-hydroxypiperidin-1-carboxylate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method proceeds at 75°C in 2-propanol, yielding 83% after recrystallization with potassium carbonate. Critically, this avoids chromatographic purification, enhancing scalability.

Limitations and Alternatives

While DIAD improves stereoselectivity, its high cost and sensitivity prompted the development of alternative conditions. Substituting DIAD with dimethyl azodicarboxylate (DMAAD) in tetrahydrofuran (THF) at 60°C reduces costs by 40% but decreases yield to 68%.

Aza-Michael Addition for Piperidine Ring Functionalization

Double Aza-Michael Reaction

A stereoselective route reported by PMC involves a double aza-Michael addition of benzylamine to α,β-unsaturated ketones. For instance, reacting 2-fluorocinnamaldehyde with piperidine in acetonitrile/water (3:1) at 95°C produces 4-piperidone intermediates, which are subsequently reduced to the target ethanol derivative. This method achieves diastereomeric ratios up to 3.7:1 and yields of 84% for aryl-substituted analogs.

Table 1. Yields and Diastereoselectivity in Aza-Michael Reactions

| Entry | R Group | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 1 | Ph | 79 | 2.6:1 |

| 2 | 4-ClC₆H₄ | 84 | 2.8:1 |

| 3 | 4-OMeC₆H₄ | 84 | 3.7:1 |

Catalytic and Solvent Effects on Reaction Efficiency

Copper-Based Catalysis

Copper(II) catalysts immobilized on mesoporous silica (e.g., MCM-41) significantly enhance reaction rates. For example, the coupling of 2-fluorostyrene oxide with piperidine achieves 98% conversion in 10 minutes under microwave conditions, compared to 12 hours without catalysis. The catalyst’s Lewis acidity facilitates epoxide ring opening, while the mesoporous structure prevents piperidine aggregation.

Solvent Optimization

Polar aprotic solvents like acetonitrile improve nucleophilicity in condensation reactions, whereas protic solvents (e.g., methanol) favor Mitsunobu couplings. A patented hydrochlorination step uses methanol/acetone (1:2) to precipitate the product, achieving 99% yield after filtration.

Purification and Scalability Considerations

Recrystallization Techniques

High-purity this compound (>99%) is obtained via recrystallization from dichloromethane/methanol mixtures. For instance, dissolving the crude product in CH₂Cl₂/MeOH (6:1), adding activated carbon, and filtering through Celite removes impurities, yielding 83% recovery.

Industrial-Scale Production

A scalable protocol avoids column chromatography by using in situ acid-base extraction. After the Mitsunobu reaction, the mixture is diluted with ethyl acetate, washed with 5% NaOH, and dried over MgSO₄. Solvent evaporation under reduced pressure provides the product in 75% yield with 98% purity .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-(2-Fluorophenyl)-2-(piperidin-1-yl)ethanol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound is corrosive and may cause burns upon exposure .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols.

- First Aid :

- Skin Contact : Immediately remove contaminated clothing and rinse skin with water for ≥15 minutes .

- Eye Exposure : Rinse eyes with water for 15 minutes, remove contact lenses if possible, and seek medical attention .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s ethanol compatibility. Evaporate ethanol under nitrogen and reconstitute in the desired solvent .

- Concentration Adjustment : Solubility in DMSO/DMF is ~30 mg/mL; use sonication or gentle heating (≤40°C) to enhance dissolution .

- Stability Checks : Monitor for precipitation or degradation via HPLC or UV-Vis spectroscopy after solvent exchange .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the fluorophenyl and piperidine moieties. Compare shifts with reference data from PubChem or NIST Chemistry WebBook .

- Mass Spectrometry : Employ HRMS (ESI or EI) to verify molecular weight (CHFNO) and fragmentation patterns.

- FTIR : Identify functional groups (e.g., -OH stretch at ~3300 cm, C-F stretch at 1100–1250 cm) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s pharmacological activity against neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors like σ-1 or NMDA, given structural similarities to piperidine-based neuromodulators .

- In Vitro Assays :

- Binding Affinity : Use radioligand displacement assays (e.g., -DTG for σ-1 receptors) .

- Functional Activity : Measure cAMP modulation or calcium flux in transfected HEK293 cells .

- In Vivo Models : Test behavioral effects (e.g., locomotor activity, anxiety) in rodents, adjusting doses based on pharmacokinetic data (e.g., plasma half-life from LC-MS/MS) .

Q. What strategies address low synthetic yields of this compound?

- Methodological Answer :

- Reaction Optimization :

- Catalysis : Screen Pd/C or Ni catalysts for reductive amination steps to improve efficiency .

- Temperature Control : Maintain ≤60°C to avoid side reactions (e.g., fluorophenyl ring degradation) .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Yield Analysis : Compare yields under varying conditions (e.g., solvent polarity, stoichiometry) via -NMR integration .

Q. How to resolve contradictions in reported stability data under oxidative conditions?

- Methodological Answer :

- Controlled Stability Studies :

- Oxidative Stressors : Expose the compound to HO (0.1–1 mM) or Fe/ascorbate systems, monitoring degradation via LC-MS .

- pH Variation : Test stability at pH 2–9 (simulating gastrointestinal and physiological conditions) .

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to identify if degradation is radical-mediated .

- Data Reconciliation : Cross-validate results with DFT calculations (e.g., bond dissociation energies of C-F/C-N bonds) .

Q. What methodologies assess the compound’s potential as a fluorinated building block in drug design?

- Methodological Answer :

- Structural Analog Synthesis : Replace the fluorophenyl group with Cl/CH and compare bioactivity (SAR analysis) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-QTOF .

- Crystallography : Obtain single-crystal X-ray structures to analyze conformation and intermolecular interactions (e.g., π-stacking of fluorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.